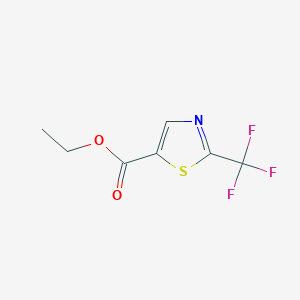

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F3NO2S/c1-2-13-5(12)4-3-11-6(14-4)7(8,9)10/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQTWGECEHUVSPX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(S1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F3NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90569510 | |

| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131748-96-4 | |

| Record name | Ethyl 2-(trifluoromethyl)-1,3-thiazole-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90569510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 131748-96-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, a fluorinated heterocyclic compound, holds significant interest within the realms of medicinal chemistry and drug discovery. Its unique structural features, particularly the presence of a trifluoromethyl group and a thiazole scaffold, confer advantageous properties such as enhanced metabolic stability and potent biological activity. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of this compound, serving as a vital resource for professionals engaged in pharmaceutical research and development.

Chemical and Physical Properties

This compound (CAS RN: 131748-96-4) is a liquid at room temperature. Key quantitative data for this compound are summarized in the table below, providing a foundational understanding of its physicochemical characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₃NO₂S | |

| Molecular Weight | 225.19 g/mol | |

| Density | 1.344 g/mL at 25 °C | |

| Boiling Point | ~194.8-195 °C | [1] |

| Flash Point | 92.22 °C (198.0 °F) | |

| Refractive Index | n20/D 1.441 | |

| SMILES String | CCOC(=O)c1sc(nc1)C(F)(F)F | |

| InChI Key | KQTWGECEHUVSPX-UHFFFAOYSA-N |

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through various synthetic routes, with the Hantzsch thiazole synthesis being a prominent and versatile method. This reaction typically involves the condensation of an α-haloketone with a thioamide.

General Experimental Workflow for Hantzsch Thiazole Synthesis

The following diagram illustrates a generalized workflow for the Hantzsch thiazole synthesis, which can be adapted for the preparation of this compound.

Caption: Generalized workflow for the Hantzsch synthesis of thiazole derivatives.

Postulated Synthesis of this compound

A potential synthesis of the title compound could involve the reaction of ethyl 2-chloro-2-formylacetate with trifluoroacetamide, followed by a cyclization step. Another plausible route is the reaction of a suitable trifluoromethyl-containing thioamide with an appropriate α-halo ester.

Note: The specific reactants and conditions would need to be optimized to achieve a good yield and purity of the desired product.

Spectral Data

While a comprehensive set of spectral data for this compound is not publicly available, data for structurally similar compounds can provide valuable insights for characterization. For instance, the spectral data for Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate reveals characteristic shifts that can be used for comparative purposes.[2]

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and a singlet for the proton on the thiazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the ester, the carbons of the thiazole ring, the ethyl group, and the trifluoromethyl group. The carbon of the CF₃ group will exhibit a characteristic quartet due to C-F coupling.

-

IR Spectroscopy: The IR spectrum should show strong absorption bands for the C=O stretching of the ester group (around 1730 cm⁻¹), as well as vibrations associated with the C=N and C-S bonds of the thiazole ring and the C-F bonds of the trifluoromethyl group.

Biological Activity and Drug Development Potential

The thiazole ring is a privileged scaffold in medicinal chemistry, found in a variety of drugs with diverse therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer agents.[3] The incorporation of a trifluoromethyl group often enhances the lipophilicity and metabolic stability of a molecule, which can lead to improved pharmacokinetic and pharmacodynamic properties.

While specific biological data for this compound is limited in the public domain, its structural motifs suggest potential for biological activity. Thiazole derivatives have been reported to exhibit a wide range of pharmacological effects. For instance, various substituted thiazoles have been investigated for their potential as:

-

Anticancer Agents: Thiazole-based compounds have shown promise as inhibitors of various kinases and other targets involved in cancer progression.[4]

-

Antimicrobial Agents: The thiazole nucleus is a key component of several antimicrobial drugs.[1]

-

Anti-inflammatory Agents: Certain thiazole derivatives have demonstrated anti-inflammatory properties.

Further research is warranted to elucidate the specific biological targets and therapeutic potential of this compound. High-throughput screening and target-based assays would be valuable in exploring its bioactivity.

Logical Relationship in Drug Discovery

The following diagram illustrates the logical progression from a lead compound, such as a thiazole derivative, to a potential drug candidate.

References

- 1. researchgate.net [researchgate.net]

- 2. Ethyl 2-phenyl-5-trifluoromethyl-1,3-thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. archives.ijper.org [archives.ijper.org]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (CAS 131748-96-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate, with the CAS number 131748-96-4, is a fluorinated heterocyclic compound that has garnered interest in the fields of medicinal chemistry and agrochemical research. The incorporation of a trifluoromethyl group into the thiazole scaffold can significantly modify the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. These modifications make it an attractive building block for the synthesis of novel bioactive compounds. This technical guide provides a comprehensive overview of its chemical properties, a detailed representative synthesis protocol, and an exploration of its potential biological activities based on research on structurally related compounds.

Chemical and Physical Properties

The known chemical and physical properties of this compound are summarized in the table below. This data is compiled from various chemical supplier databases and publicly available information.

| Property | Value |

| CAS Number | 131748-96-4 |

| Molecular Formula | C₇H₆F₃NO₂S |

| Molecular Weight | 225.19 g/mol |

| Appearance | Liquid |

| Density | 1.344 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.441 |

| Flash Point | 92.22 °C (198.0 °F) |

| Boiling Point | Not explicitly available, but a related compound, ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, has a boiling point of 271.1°C at 760 mmHg. |

| SMILES | CCOC(=O)c1cnc(s1)C(F)(F)F |

| InChI | 1S/C7H6F3NO2S/c1-2-13-5(12)4-3-11-6(14-4)7(8,9)10/h3H,2H2,1H3 |

| InChI Key | KQTWGECEHUVSPX-UHFFFAOYSA-N |

Synthesis

Proposed Synthetic Pathway

The logical synthetic route involves the reaction of ethyl 2-chloro-4,4,4-trifluoroacetoacetate with trifluoroacetamide, which would cyclize to form the desired thiazole ring.

Caption: Proposed Hantzsch synthesis of this compound.

Detailed Experimental Protocol (Representative)

This protocol is a representative procedure based on the synthesis of similar trifluoromethyl-substituted thiazole carboxylates.

Materials:

-

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

-

Trifluoroacetamide

-

Triethylamine

-

Acetonitrile (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, etc.)

-

Magnetic stirrer and heating mantle

Procedure:

-

To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add trifluoroacetamide (1.2 equivalents) and anhydrous acetonitrile (100 mL).

-

Stir the mixture at room temperature until the trifluoroacetamide is fully dissolved.

-

Slowly add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equivalent) to the solution via the dropping funnel over a period of 15-20 minutes. An exotherm may be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours. A precipitate may form during this time.

-

Slowly add triethylamine (2.5 equivalents) dropwise to the reaction mixture. The addition may cause fuming.

-

Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature and filter to remove any solid byproducts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetonitrile.

-

Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain pure this compound.

Potential Biological Activities and Applications in Drug Development

While specific biological data for this compound is limited in the public domain, the trifluoromethylthiazole scaffold is a well-recognized pharmacophore in drug discovery and agrochemical development. The trifluoromethyl group is known to enhance metabolic stability and cell membrane permeability, which are desirable properties for drug candidates.

Antifungal and Herbicidal Activity

Thiazole derivatives are known to possess fungicidal and herbicidal properties. Research on related compounds, such as ethyl 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylate, has shown their utility as intermediates in the synthesis of fungicidal thiazolecarboxanilides. Derivatives of ethyl 4-(trifluoromethyl)thiazole-5-carboxylate have demonstrated inhibitory activity against various fungi and plants. For instance, some amide derivatives have shown 32–58% inhibition against Fusarium graminearum, Thanatephorus cucumeris, Botrytis cinerea, and Fusarium oxysporum at a concentration of 100 mg/L.

Anticancer Activity

The thiazole ring is a core structure in several anticancer agents. A series of novel 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives, which can be synthesized from intermediates like Ethyl 2-(aryl)-4-(trifluoromethyl)thiazole-5-carboxylate, have been evaluated for their anticancer activity against cell lines such as A-549 (lung cancer), Bel7402 (liver cancer), and HCT-8 (colon cancer). Some of these derivatives displayed moderate to good activity, with one compound showing 48% inhibition.

Experimental Workflow for Biological Screening

A general workflow for the preliminary biological screening of this compound and its derivatives is outlined below.

Caption: General workflow for the biological evaluation of the target compound.

Safety and Handling

This compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable research chemical with significant potential as a building block in the development of new pharmaceuticals and agrochemicals. Its synthesis can be readily achieved through established methods like the Hantzsch thiazole synthesis. While direct biological data for this specific compound is not widely available, the consistent bioactivity of structurally related trifluoromethylthiazole derivatives in antifungal, herbicidal, and anticancer applications strongly suggests its potential utility in these areas. Further research is warranted to fully elucidate the biological profile of this compound and its derivatives.

An In-depth Technical Guide to the Structure Elucidation of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the analytical methodologies and data interpretation involved in the structural elucidation of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate (C₇H₆F₃NO₂S), a key heterocyclic compound with applications in medicinal chemistry and materials science. This document outlines the integrated use of mass spectrometry, nuclear magnetic resonance, and infrared spectroscopy to confirm its molecular structure.

Molecular Structure and Properties

This compound is a substituted thiazole derivative. The core structure consists of a five-membered thiazole ring, functionalized with a trifluoromethyl group at the 2-position and an ethyl carboxylate group at the 5-position.

Key Physical and Chemical Properties:

| Property | Value | Reference |

|---|---|---|

| CAS Number | 131748-96-4 | [1] |

| Molecular Formula | C₇H₆F₃NO₂S | [1] |

| Molecular Weight | 225.19 g/mol | [1] |

| Form | Liquid | |

| Density | 1.344 g/mL at 25 °C |

| Refractive Index | n20/D 1.441 | |

Logical Workflow for Structure Elucidation

The process of elucidating the structure of an unknown compound follows a systematic workflow. Each analytical technique provides a unique piece of the puzzle, and collectively, they allow for the unambiguous determination of the molecular structure.

Caption: Figure 1: General Workflow for Structure Elucidation

Spectroscopic Data and Interpretation

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule.

Table 1: Expected Mass Spectrometry Data

| Parameter | Expected Value | Interpretation |

| Molecular Ion (M⁺) | m/z 225.0048 | Corresponds to the exact mass of the molecular formula C₇H₆F₃NO₂S. |

| Key Fragments | m/z 197 ([M-C₂H₄]⁺) | Loss of ethylene from the ethyl ester group. |

| m/z 180 ([M-OC₂H₅]⁺) | Loss of the ethoxy radical from the ester. | |

| m/z 156 ([M-CF₃]⁺) | Loss of the trifluoromethyl radical. |

Infrared (IR) Spectroscopy

IR spectroscopy is employed to identify the presence of key functional groups within the molecule.

Table 2: Expected Infrared (IR) Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| ~2980 | Medium | C-H (Aliphatic) | Stretching |

| ~1730 | Strong | C=O (Ester) | Stretching |

| ~1540 | Medium | C=N (Thiazole ring) | Stretching |

| ~1250-1350 | Strong | C-O (Ester) | Stretching |

| ~1100-1200 | Strong | C-F (CF₃ group) | Stretching |

The strong absorption around 1730 cm⁻¹ is characteristic of the ester carbonyl group, while the intense bands in the 1100-1350 cm⁻¹ region are indicative of the C-O ester linkage and the C-F bonds of the trifluoromethyl group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the molecular structure, including the chemical environment of each proton and carbon atom and their connectivity.

Caption: Figure 2: Structure of this compound

¹H NMR Spectroscopy The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the single proton on the thiazole ring.

Table 3: Expected ¹H NMR Data (in CDCl₃)

| Label | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment |

| (a) | ~1.4 | Triplet (t) | 3H | ~7.1 | -O-CH₂-CH₃ |

| (b) | ~4.4 | Quartet (q) | 2H | ~7.1 | -O-CH₂ -CH₃ |

| (c) | ~8.2 | Singlet (s) | 1H | - | Thiazole C4-H |

-

The triplet-quartet pattern is the classic signature of an ethyl group.

-

The downfield chemical shift of the thiazole proton is due to the electron-withdrawing effects of the adjacent ester group and the aromatic nature of the ring.

¹³C NMR Spectroscopy The carbon NMR spectrum provides information on all unique carbon atoms in the molecule.

Table 4: Expected ¹³C NMR Data (in CDCl₃)

| Label | Chemical Shift (δ, ppm) | Assignment |

| (a) | ~14 | -O-CH₂-C H₃ |

| (b) | ~62 | -O-C H₂-CH₃ |

| (c) | ~145 | Thiazole C 4-H |

| (d) | ~121 (quartet, ¹JCF ≈ 270 Hz) | -C F₃ |

| ~160 | Ester C =O | |

| ~148 (quartet, ²JCF ≈ 40 Hz) | Thiazole C 2-CF₃ | |

| ~125 | Thiazole C 5-COOEt |

-

The trifluoromethyl group's carbon signal appears as a quartet due to coupling with the three fluorine atoms (¹JCF).

-

The adjacent thiazole carbon (C2) also shows a smaller quartet coupling (²JCF).

Experimental Protocols

Synthesis: Hantzsch Thiazole Synthesis (Representative Method)

A common method for synthesizing substituted thiazoles is the Hantzsch synthesis. A representative procedure for a related compound, Ethyl 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylate, is described in the literature and can be adapted.[3]

-

Reaction Setup: To a 250 mL, 3-necked flask equipped with a mechanical stirrer, thermometer, and a reflux condenser, charge thioacetamide (0.12 mol) and acetonitrile (60 mL).

-

Addition of Reagent: Add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (0.10 mol) dropwise to the solution over 15 minutes. An exotherm may be observed.

-

Reaction: Stir the reaction mixture at room temperature for approximately two hours.

-

Workup: After the reaction, add triethylamine (0.25 mol) dropwise. The product can then be isolated and purified using standard techniques such as extraction and column chromatography.

Analytical Methods

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 400 or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is often performed using an electrospray ionization (ESI) source coupled with a time-of-flight (TOF) or Orbitrap mass analyzer to obtain accurate mass data.

-

IR Spectroscopy: Infrared spectra can be obtained using a Fourier-transform infrared (FT-IR) spectrometer, with the sample prepared as a thin film on a KBr plate.

Conclusion

The structural elucidation of this compound is achieved through a coordinated application of modern spectroscopic techniques. Mass spectrometry confirms the molecular formula, IR spectroscopy identifies the key functional groups (ester, CF₃), and detailed analysis of ¹H and ¹³C NMR spectra establishes the precise connectivity of all atoms in the molecule. The combination of these data provides unambiguous confirmation of the proposed chemical structure.

References

Technical Guide: Spectroscopic and Synthetic Overview of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate. These predictions are based on the analysis of structurally similar compounds and established spectroscopic databases. Researchers who synthesize this compound can use this information as a reference for characterization.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~8.4 | Singlet | 1H | Thiazole C4-H |

| 4.38 | Quartet | 2H | -OCH₂CH₃ |

| 1.38 | Triplet | 3H | -OCH₂CH₃ |

Solvent: CDCl₃, Reference: TMS at 0.00 ppm. The chemical shift of the thiazole proton is estimated based on the electron-withdrawing nature of the adjacent trifluoromethyl and carboxylate groups.

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~161 | C=O (ester) |

| ~155 (q, J ≈ 38 Hz) | Thiazole C2-CF₃ |

| ~145 | Thiazole C4 |

| ~128 | Thiazole C5 |

| ~120 (q, J ≈ 270 Hz) | -CF₃ |

| ~62 | -OCH₂CH₃ |

| ~14 | -OCH₂CH₃ |

Solvent: CDCl₃. Quartets (q) are expected for carbons coupled to the fluorine atoms of the CF₃ group.

Table 3: Predicted ¹⁹F NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~ -68 | Singlet | -CF₃ |

Reference: CFCl₃ at 0.00 ppm.

Table 4: Predicted Infrared (IR) Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | C-H stretch (aromatic) |

| ~2980 | Medium | C-H stretch (aliphatic) |

| ~1720 | Strong | C=O stretch (ester) |

| ~1540 | Medium | C=N stretch (thiazole ring) |

| ~1300-1100 | Strong | C-F stretch (trifluoromethyl) |

| ~1250 | Strong | C-O stretch (ester) |

Table 5: Predicted Mass Spectrometry (MS) Data

| m/z | Interpretation |

| 225.01 | [M]⁺ (Molecular Ion) |

| 197 | [M - C₂H₄]⁺ |

| 180 | [M - OEt]⁺ |

| 152 | [M - COOEt]⁺ |

Technique: Electron Ionization (EI). The fragmentation pattern is predicted based on the stability of the thiazole ring and the lability of the ethyl ester group.

Experimental Protocol: Synthesis of this compound

The following protocol is based on the well-established Hantzsch thiazole synthesis, adapted from procedures reported for analogous 2-substituted-4-(trifluoromethyl)thiazole-5-carboxylates. This method involves the condensation of a trifluoromethyl-β-ketoester with a thioamide.

Materials:

-

Ethyl 4,4,4-trifluoro-2-chloroacetoacetate

-

Thioformamide

-

Triethylamine (TEA) or a similar non-nucleophilic base

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add thioformamide (1.0 equivalent) and anhydrous acetonitrile.

-

Addition of β-Ketoester: To the stirred solution, add ethyl 4,4,4-trifluoro-2-chloroacetoacetate (1.0 equivalent) dropwise at room temperature. An exotherm may be observed.

-

Reaction Monitoring: Stir the reaction mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

-

Base Addition: Cool the reaction mixture in an ice bath and add triethylamine (2.0-2.5 equivalents) dropwise. The addition of the base facilitates the cyclization and dehydration to form the thiazole ring.

-

Reflux: After the addition of the base, heat the reaction mixture to reflux and maintain for 1-2 hours.

-

Work-up: Cool the reaction mixture to room temperature and remove the acetonitrile under reduced pressure.

-

Extraction: To the residue, add ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualization of the Synthetic Workflow

The following diagram illustrates the key steps in the proposed synthesis of this compound.

Caption: Synthetic workflow for this compound.

The Trifluoromethylthiazole Scaffold: A Comprehensive Technical Guide to its Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of the trifluoromethyl group into the thiazole scaffold has emerged as a powerful strategy in medicinal chemistry, yielding derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the biological landscape of trifluoromethylthiazole derivatives, with a primary focus on their anticancer, antimicrobial, and enzyme-inhibitory properties. We present a comprehensive review of the current literature, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the intricate signaling pathways modulated by these promising compounds. This guide is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the discovery and optimization of novel therapeutics based on the trifluoromethylthiazole core.

Introduction

The thiazole ring is a privileged heterocyclic motif found in numerous biologically active compounds, including natural products and synthetic drugs.[1][2] Its unique electronic properties and ability to participate in various non-covalent interactions make it an attractive scaffold for drug design. The introduction of a trifluoromethyl (CF3) group can significantly enhance the pharmacological profile of organic molecules.[3] The high electronegativity and lipophilicity of the CF3 group can improve metabolic stability, membrane permeability, and binding affinity to target proteins.[3] The synergistic combination of the thiazole ring and the trifluoromethyl group has led to the development of a diverse array of derivatives with potent and varied biological activities. This guide will systematically explore the key therapeutic areas where trifluoromethylthiazole derivatives have shown significant promise.

Anticancer Activity

Trifluoromethylthiazole derivatives have demonstrated significant potential as anticancer agents, exhibiting cytotoxic effects against a wide range of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the inhibition of key signaling pathways crucial for cancer cell proliferation, survival, and metastasis.

Quantitative Anticancer Data

The anticancer efficacy of trifluoromethylthiazole derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values. The following tables summarize the reported in vitro cytotoxic activities of representative compounds against various cancer cell lines.

Table 1: Anticancer Activity of 5-(Trifluoromethyl)-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives [3]

| Compound | A375 (Melanoma) IC50 (µM) | C32 (Melanoma) IC50 (µM) | DU145 (Prostate) IC50 (µM) | MCF-7/WT (Breast) IC50 (µM) |

| 3a | 53.4 | 47.6 | 45.2 | 110.3 |

| 3b | 25.4 | 24.4 | 48.7 | 78.9 |

| 3c | 68.9 | 55.2 | 40.8 | 125.6 |

| 3d | 103.0 | 87.4 | 115.2 | 245.8 |

| 4a | 125.7 | 110.5 | 98.6 | 355.7 |

Table 2: Anticancer Activity of 2-Phenyl-4-trifluoromethylthiazole-5-carboxamide Derivatives [5]

| Compound | A-549 (Lung) % Inhibition at 5 µg/mL | Bel7402 (Liver) % Inhibition at 5 µg/mL | HCT-8 (Colon) % Inhibition at 5 µg/mL |

| 8a | 25 | 15 | 20 |

| 8b | 35 | 28 | 32 |

| 8c | 48 | 41 | 45 |

Signaling Pathways in Cancer

Trifluoromethylthiazole derivatives have been shown to modulate several critical signaling pathways implicated in cancer progression.

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival.[6] Dysregulation of this pathway is a common feature in many human cancers.[6] Several trifluoromethylthiazole derivatives have been identified as inhibitors of this pathway.

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a role in cell proliferation, differentiation, and migration.[7] Aberrant FGFR signaling is implicated in various cancers.

Antimicrobial Activity

The trifluoromethylthiazole scaffold is also a promising framework for the development of novel antimicrobial agents. Derivatives have shown activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.

Quantitative Antimicrobial Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Table 3: Antibacterial Activity of 4-Trifluoromethyl Bithiazole Derivatives [8]

| Compound | S. aureus MIC (µg/mL) | S. pyogenes MIC (µg/mL) | E. coli MAC (µg/mL) | A. baumannii MAC (µg/mL) |

| 8e | 16 | 4 | >64 | >64 |

| 8j | 8 | 16 | 2 | 4 |

MAC (Minimum Antibacterial Concentration) in the presence of a subinhibitory concentration of colistin.

Table 4: Antibacterial Activity of N-(trifluoromethyl)phenyl Substituted Pyrazole Derivatives [9]

| Compound | S. aureus (MRSA) MIC (µg/mL) | E. faecalis MIC (µg/mL) | E. faecium MIC (µg/mL) |

| 6 | 1.56 - 3.12 | 3.12 | 1.56 |

| 18 | 0.78 - 1.56 | - | - |

| 25 | 0.78 | - | 0.78 |

Enzyme Inhibition

Trifluoromethylthiazole derivatives have been investigated as inhibitors of various enzymes, highlighting their potential for the treatment of a range of diseases.

Histone Deacetylase (HDAC) Inhibition

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[4] HDAC inhibitors have emerged as a promising class of anticancer agents.

References

- 1. researchgate.net [researchgate.net]

- 2. CN101768135B - Preparation method of 2-amino-5-trifluoromethyl thiazole - Google Patents [patents.google.com]

- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A potent trifluoromethyl ketone histone deacetylase inhibitor exhibits class-dependent mechanism of action - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Trifluoromethyl-Substituted Thiazoles in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. Among these, the trifluoromethyl (CF3) group holds a prominent position due to its unique electronic properties and metabolic stability. When appended to heterocyclic scaffolds such as thiazole, the CF3 group can significantly modulate the physicochemical and pharmacological properties of the parent molecule. This technical guide provides a comprehensive literature review of trifluoromethyl-substituted thiazoles, focusing on their synthesis, biological activities, and potential as therapeutic agents. The information is curated to be a valuable resource for researchers and professionals involved in drug discovery and development.

Synthesis of Trifluoromethyl-Substituted Thiazoles

The synthesis of trifluoromethyl-substituted thiazoles can be broadly categorized based on the position of the trifluoromethyl group on the thiazole ring. The most common strategies involve the Hantzsch thiazole synthesis and its variations, as well as more modern approaches.

Hantzsch Thiazole Synthesis and Modifications

The Hantzsch synthesis is a classic and versatile method for the construction of the thiazole ring. It typically involves the condensation of an α-haloketone with a thioamide or thiourea. For the synthesis of trifluoromethyl-substituted thiazoles, trifluoromethylated building blocks are employed.

A general workflow for the synthesis of 2-hydrazinyl-4-(trifluoromethyl)thiazole derivatives is depicted below. This workflow starts from the preparation of a thiosemicarbazone, followed by cyclization with a trifluoromethylated α-haloketone.

Experimental Protocols

General Procedure for the Synthesis of 2-(2-Arylidenehydrazinyl)-4-(trifluoromethyl)thiazoles

This protocol is adapted from the Hantzsch thiazole synthesis method.

-

Thiosemicarbazone Synthesis: An equimolar mixture of the respective aldehyde or ketone and thiosemicarbazide is refluxed in ethanol with a catalytic amount of acetic acid. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated thiosemicarbazone is filtered, washed, and dried.

-

Cyclization: The synthesized thiosemicarbazone (1 mmol) and an appropriate α-halo-trifluoromethyl-ketone (e.g., 3-bromo-1,1,1-trifluoroacetone) (1 mmol) are dissolved in absolute ethanol. The mixture is refluxed for 4-6 hours, with the reaction progress monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting solid is washed with cold water, filtered, and dried. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the pure 2-(2-arylidenehydrazinyl)-4-(trifluoromethyl)thiazole derivative.

Biological Activities of Trifluoromethyl-Substituted Thiazoles

Trifluoromethyl-substituted thiazoles exhibit a wide range of biological activities, with anticancer, antimicrobial, and anti-inflammatory properties being the most extensively studied.

Anticancer Activity

A significant number of trifluoromethyl-substituted thiazole derivatives have been synthesized and evaluated for their anticancer potential against various cancer cell lines. The data for selected compounds are summarized in the table below.

| Compound Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Thiazole-5-carboxamide | 2-phenyl-4-trifluoromethyl-N-(4-chloro-2-methylphenyl)thiazole-5-carboxamide | A-549 (Lung) | >50 | [1] |

| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | A375 (Melanoma) | 1.5 | [3] |

| Hydrazinylthiazole | 4-(4-Fluorophenyl)-2-(2-(4-(trifluoromethyl)benzylidene)hydrazinyl)thiazole | - | - | [4] |

| Thiazole Derivative | Compound 3b (a 2-hydrazinylthiazole derivative) | Leukemia HL-60(TB) | 0.086 (PI3Kα) | [5] |

| Thiazole Derivative | Compound 3e (a 2-hydrazinylthiazole derivative) | Leukemia HL-60(TB) | - | [5] |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a range from 0.01 to 100 µM) and incubated for 48-72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

-

Formazan Solubilization: The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.

Kinase Inhibitory Activity

The PI3K/Akt/mTOR and Aurora kinase signaling pathways are crucial for cell proliferation and survival and are often dysregulated in cancer. Several trifluoromethyl-substituted thiazoles have been identified as potent inhibitors of these kinases.

| Compound Class | Target Kinase | IC50 (nM) | Reference |

| Aminothiazole Derivative | Aurora A | 79 | [6] |

| Aminothiazole Derivative | Aurora B | - | [6] |

| Thiazole Derivative | PI3Kα | 86 | [5] |

| Thiazole Derivative | mTOR | 221 | [5] |

PI3K/Akt/mTOR Signaling Pathway Inhibition

Certain trifluoromethyl-substituted thiazole derivatives have been shown to act as dual inhibitors of PI3Kα and mTOR. The following diagram illustrates the key components of this signaling pathway and the points of inhibition by these compounds.

Experimental Protocol: In Vitro Kinase Assay (Generic)

-

Reagents and Buffers: Prepare the kinase reaction buffer, substrate solution, ATP solution, and the test compound dilutions.

-

Kinase Reaction: In a 96-well plate, add the kinase, the test compound at various concentrations, and the substrate.

-

Initiation and Incubation: Initiate the reaction by adding ATP. Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Stop the reaction and quantify the phosphorylated substrate. This can be done using various methods, such as ADP-Glo™ Kinase Assay, which measures the amount of ADP produced, or by using a phosphospecific antibody in an ELISA format.

-

Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.

Antimicrobial Activity

Trifluoromethyl-substituted thiazoles have also demonstrated promising activity against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key parameter to quantify this activity.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Pyrazole Derivative | Staphylococcus aureus (MRSA) | 3.12 | [7] |

| Thiazole Derivative | Candida albicans | 32 | [8] |

| Thiazole Derivative | Escherichia coli | >100 | [8] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

-

Preparation of Inoculum: A standardized suspension of the microorganism is prepared in a suitable broth.

-

Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.

-

Inoculation: Each well is inoculated with the microbial suspension.

-

Incubation: The plates are incubated at an appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

Trifluoromethyl-substituted thiazoles represent a promising class of heterocyclic compounds with a diverse range of biological activities. The introduction of the trifluoromethyl group often enhances the therapeutic potential of the thiazole scaffold. This guide has provided an overview of their synthesis, with a focus on the Hantzsch reaction, and has summarized their anticancer, kinase inhibitory, and antimicrobial activities with relevant quantitative data. The detailed experimental protocols for key biological assays are intended to facilitate further research in this exciting area of drug discovery. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the development of novel and effective therapeutic agents based on the trifluoromethyl-substituted thiazole core.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of Thiazole Compounds: A Technical Guide to Key Molecular Targets

For Immediate Release

[City, State] – [Date] – In a comprehensive technical guide released today, researchers and drug development professionals are provided with an in-depth analysis of the therapeutic targets of thiazole compounds, a versatile class of molecules with broad pharmacological applications. This whitepaper details the significant potential of thiazole derivatives in the treatment of a range of diseases, including cancer, inflammatory disorders, neurodegenerative conditions, and infectious diseases. The guide presents a wealth of quantitative data, detailed experimental protocols, and novel visualizations of key biological pathways, offering a critical resource for the advancement of thiazole-based drug discovery.

Thiazole, a five-membered heterocyclic compound containing sulfur and nitrogen, forms the structural core of numerous clinically approved drugs.[1] Its unique chemical properties allow for diverse modifications, leading to the development of potent and selective inhibitors for a variety of molecular targets. This guide synthesizes the latest research findings, offering a structured overview of the most promising therapeutic avenues for these compounds.

Anticancer Therapeutic Targets

Thiazole derivatives have emerged as a significant class of anticancer agents, targeting multiple facets of cancer cell biology.[2] Key therapeutic strategies include the inhibition of critical signaling pathways, disruption of cell division, and induction of apoptosis.

Kinase Inhibition

A primary mechanism of action for many anticancer thiazole compounds is the inhibition of protein kinases, which are crucial regulators of cell growth, proliferation, and survival.

-

PI3K/Akt/mTOR Pathway: The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is frequently hyperactivated in cancer.[3] Thiazole derivatives have been developed as potent inhibitors of this pathway. For instance, novel synthesized thiazole compounds have demonstrated significant inhibitory activity against PI3Kα and mTOR.[1][3]

-

VEGFR-2 Inhibition: Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Thiazole-containing compounds have been shown to effectively inhibit VEGFR-2 kinase activity, thereby impeding tumor growth.[4][5]

-

Aurora Kinase Inhibition: Aurora kinases are essential for mitotic progression, and their overexpression is common in various cancers. 2-amino thiazole derivatives have been identified as prospective inhibitors of Aurora kinases.[6]

// Nodes GF [label="Growth Factor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiazole_RTK [label="Thiazole\nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"]; Thiazole_PI3K [label="Thiazole\nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#F1F3F4", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Thiazole_Akt [label="Thiazole\nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#FBBC05", fontcolor="#202124"]; Thiazole_mTOR [label="Thiazole\nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Proliferation [label="Cell Proliferation\n& Survival", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];

// Edges GF -> RTK [color="#5F6368"]; RTK -> PI3K [color="#5F6368"]; Thiazole_RTK -> RTK [arrowhead=tee, color="#EA4335"]; PI3K -> PIP3 [label=" phosphorylates", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PIP2 -> PI3K [style=dashed, arrowhead=none, color="#5F6368"]; Thiazole_PI3K -> PI3K [arrowhead=tee, color="#EA4335"]; PIP3 -> Akt [color="#5F6368"]; Akt -> mTORC1 [color="#5F6368"]; Thiazole_Akt -> Akt [arrowhead=tee, color="#EA4335"]; mTORC1 -> Proliferation [color="#5F6368"]; Thiazole_mTOR -> mTORC1 [arrowhead=tee, color="#EA4335"]; } .dot Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by thiazole compounds.

Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of tubulin, are essential for forming the mitotic spindle during cell division. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several thiazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][8]

Quantitative Data: Anticancer Activity of Thiazole Derivatives

| Compound Class | Target | Cell Line | IC50 (µM) | Reference |

| Thiazole-naphthalene derivative (5b) | Tubulin polymerization | MCF-7 | 0.48 | [7] |

| Thiazole-naphthalene derivative (5b) | Tubulin polymerization | A549 | 0.97 | [7] |

| Diphyllin thiazole derivative (5d) | V-ATPase | HepG2 | 0.3 | [9] |

| Diphyllin thiazole derivative (5e) | V-ATPase | HepG2 | 0.4 | [9] |

| Thiazole derivative (4c) | VEGFR-2 | MCF-7 | 2.57 | [4] |

| Thiazole derivative (4c) | VEGFR-2 | HepG2 | 7.26 | [4] |

| Thiazole derivative (3b) | PI3Kα | - | 0.086 | [3] |

| Thiazole derivative (3b) | mTOR | - | 0.221 | [3] |

| Thiazole derivative (18) | PI3K/Akt/mTOR | A549, MCF-7, U-87 MG, HCT-116 | 0.50 - 4.75 | [10] |

| Thiazole derivative (19) | PI3Ks/mTORC1 | MCF-7, U87 MG, A549, HCT116 | 0.30 - 0.45 | [10] |

| Thiazole derivative (24) | PI3K | HT29 | 0.00233 | [10] |

| Thiazole derivative (25) | CDK9 | Various cancer cell lines | 0.64 - 2.01 | [10] |

Anti-inflammatory Therapeutic Targets

Chronic inflammation is a hallmark of numerous diseases. Thiazole derivatives exhibit potent anti-inflammatory properties by targeting key enzymes in the inflammatory cascade.[11][12]

COX and LOX Inhibition

Cyclooxygenase (COX) and lipoxygenase (LOX) are enzymes responsible for the production of prostaglandins and leukotrienes, respectively, which are potent inflammatory mediators. Thiazole compounds have been developed as dual inhibitors of COX-2 and 5-LOX, offering a promising strategy for safer anti-inflammatory drugs with reduced gastrointestinal side effects.[13][14][15]

Inducible Nitric Oxide Synthase (iNOS) Inhibition

Inducible nitric oxide synthase (iNOS) produces large amounts of nitric oxide (NO) during inflammation, contributing to tissue damage. Certain thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles have been identified as potential iNOS inhibitors.[16]

// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="Phospholipase A2", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; COX [label="COX-1 / COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiazole_COX [label="Thiazole\nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins", fillcolor="#34A853", fontcolor="#FFFFFF"]; LOX [label="5-LOX", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Thiazole_LOX [label="Thiazole\nCompound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; LTs [label="Leukotrienes", fillcolor="#34A853", fontcolor="#FFFFFF"]; Inflammation [label="Inflammation", shape=cds, fillcolor="#EA4335", fontcolor="#FFFFFF", peripheries=2];

// Edges Membrane -> AA [label=" activated by", fontsize=8, fontcolor="#5F6368", color="#5F6368"]; PLA2 -> AA [style=dashed, arrowhead=none, color="#5F6368"]; AA -> COX [color="#5F6368"]; AA -> LOX [color="#5F6368"]; COX -> PGs [color="#5F6368"]; Thiazole_COX -> COX [arrowhead=tee, color="#EA4335"]; LOX -> LTs [color="#5F6368"]; Thiazole_LOX -> LOX [arrowhead=tee, color="#EA4335"]; PGs -> Inflammation [color="#5F6368"]; LTs -> Inflammation [color="#5F6368"]; } .dot Caption: Inhibition of COX and LOX pathways by thiazole compounds.

Quantitative Data: Anti-inflammatory Activity of Thiazole Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Compound 1 (5,6-diarylimidazo[2.1-b]thiazole) | COX-2 | Potent inhibitor (specific IC50 not provided) | [13] |

| Compound 2a (4-substituted thiazole analogue) | COX-2 | 0.0003 | [13] |

| Compound 3a (N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine) | 5-LOX | 0.127 | [13] |

| Compound 6l | COX-1 | 5.55 | [15] |

| Compound 6l | COX-2 | 0.09 | [15] |

| Compound 6l | 5-LOX | 0.38 | [15] |

| Thymol-3,4-disubstituted thiazole hybrid (IX) | COX-2 | 0.08 | [17] |

| Thymol-3,4-disubstituted thiazole hybrid (IX) | 5-LOX | 0.36 | [17] |

| Thymol-3,4-disubstituted thiazole hybrid (X) | COX-2 | 0.77 | [17] |

| Thymol-3,4-disubstituted thiazole hybrid (X) | 5-LOX | 0.58 | [17] |

Neuroprotective Therapeutic Targets

Thiazole-based compounds are being investigated for their potential in treating neurodegenerative diseases like Alzheimer's. Their mechanisms of action in this context are multifaceted.[18]

Cholinesterase Inhibition

Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in managing Alzheimer's disease. Thiazole-derived thiadiazole-based Schiff base derivatives have shown potent inhibitory activity against these enzymes.[19]

Quantitative Data: Neuroprotective Activity of Thiazole Derivatives

| Compound Class | Target | IC50 (µM) | Reference |

| Benzyl piperidine-linked diaryl thiazoles | AChE | 0.30 | [18] |

| Benzyl piperidine-linked diaryl thiazoles | BuChE | 1.84 | [18] |

| Thiazole derivative (5d) | AChE | 0.223 | [[“]] |

| Thiazole derivative (5e) | AChE | 0.092 | [[“]] |

| Thiazole derivative (5j) | AChE | 0.054 | [[“]] |

Antimicrobial and Antiviral Therapeutic Targets

The rise of drug-resistant pathogens necessitates the development of new antimicrobial agents. Thiazole derivatives have demonstrated broad-spectrum activity against bacteria, fungi, and viruses.[2]

Bacterial Targets

Thiazole compounds can inhibit bacterial growth through various mechanisms, including the inhibition of essential enzymes like Escherichia coli KAS III (ecKAS III).[21]

Viral Targets

Certain thiazole derivatives have shown antiviral properties against a range of viruses, including influenza and HIV, by inhibiting viral enzymes like protease.[2]

Quantitative Data: Antimicrobial Activity of Thiazole Derivatives

| Compound Class | Organism | MIC (µg/mL) | Reference |

| 2-phenylacetamido-thiazole derivative (16) | Various bacterial strains | 1.56 - 6.25 | [21] |

| 2,5-dichloro thienyl-substituted thiazoles | Various bacterial and fungal strains | 6.25 - 12.5 | [21] |

| 2,5′-bisthiazole derivatives (38, 39, 40) | M. tuberculosis and M. bovis BCG | 9.64 - 23.64 | [21] |

| Thiazole derivative (43a) | S. aureus and E. coli | 16.1 (µM) | [2] |

| Thiazole derivative (43c) | B. subtilis | 28.8 (µM) | [2] |

| Hydrazine-thiazole derivatives | Various Candida, Cryptococcus, and Paracoccidioides species | 0.45 - 31.2 (µM) | [2] |

| Thiazole derivative | P. mirabilis | 1000 | [22] |

| Thiazole derivative | S. dysenteriae | 125 | [22] |

| Thiazole derivative | L. monocytogenes | 1000 | [22] |

Experimental Protocols

This guide provides detailed methodologies for key experiments cited, ensuring reproducibility and facilitating further research.

In Vitro Cytotoxicity Assay (MTT Assay)

// Nodes Start [label="Seed cancer cells in\n96-well plates", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate1 [label="Incubate for 24h", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Treat with thiazole\ncompounds at various\nconcentrations", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Incubate2 [label="Incubate for 48-72h", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_MTT [label="Add MTT solution", fillcolor="#FBBC05", fontcolor="#202124"]; Incubate3 [label="Incubate for 4h", fillcolor="#FFFFFF", fontcolor="#202124"]; Add_Solvent [label="Add solubilizing agent\n(e.g., DMSO)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Measure [label="Measure absorbance at\n570 nm using a plate reader", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Calculate [label="Calculate IC50 values", shape=cds, fillcolor="#4285F4", fontcolor="#FFFFFF", peripheries=2];

// Edges Start -> Incubate1 [color="#5F6368"]; Incubate1 -> Treat [color="#5F6368"]; Treat -> Incubate2 [color="#5F6368"]; Incubate2 -> Add_MTT [color="#5F6368"]; Add_MTT -> Incubate3 [color="#5F6368"]; Incubate3 -> Add_Solvent [color="#5F6368"]; Add_Solvent -> Measure [color="#5F6368"]; Measure -> Calculate [color="#5F6368"]; } .dot Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to attach overnight.

-

The cells are then treated with various concentrations of the thiazole compounds and incubated for a specified period (e.g., 48 or 72 hours).

-

Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals.

-

The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).

-

The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.[9][23]

Tubulin Polymerization Inhibition Assay

Methodology:

-

Tubulin protein is purified from a suitable source (e.g., bovine brain).

-

The polymerization of tubulin into microtubules is initiated by raising the temperature to 37°C in the presence of GTP.

-

The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

The assay is performed in the presence and absence of various concentrations of the thiazole compounds.

-

The IC50 value for the inhibition of tubulin polymerization is determined by plotting the percentage of inhibition against the compound concentration.[8][24]

In Vitro Kinase Inhibition Assay

Methodology:

-

The assay is typically performed in a 96- or 384-well plate format.

-

The reaction mixture contains the purified kinase enzyme, a specific substrate (e.g., a peptide or protein), ATP, and the thiazole compound at various concentrations.

-

The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

-

The extent of substrate phosphorylation is quantified. This can be done using various methods, such as:

-

Radiometric assay: Using radiolabeled ATP ([γ-³²P]ATP) and measuring the incorporation of the radiolabel into the substrate.

-

ELISA-based assay: Using a phosphorylation-specific antibody to detect the phosphorylated substrate.

-

Luminescence-based assay: Using a system where the amount of ATP remaining after the kinase reaction is converted into a light signal.

-

-

The IC50 value is determined from the dose-response curve.[3][4]

In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

Methodology:

-

A group of rodents (e.g., rats or mice) is used for the experiment.

-

The animals are pre-treated with the thiazole compound or a standard anti-inflammatory drug (e.g., indomethacin) at a specific dose.

-

Inflammation is induced by injecting a small volume of carrageenan solution into the sub-plantar tissue of the hind paw.

-

The paw volume is measured at various time points after the carrageenan injection using a plethysmometer.

-

The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group.[25][26]

This technical guide underscores the vast therapeutic potential of thiazole compounds and provides a solid foundation for future research and development in this exciting field. The detailed data and methodologies presented herein are intended to accelerate the discovery of novel thiazole-based drugs for a wide range of human diseases.

References

- 1. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition [mdpi.com]

- 6. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Identification and development of thiazole leads as COX-2/5-LOX inhibitors through in-vitro and in-vivo biological evaluation for anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. New anti-inflammatory thiazolyl-carbonyl-thiosemicarbazides and thiazolyl-azoles with antioxidant properties as potential iNOS inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Discovery of new thymol-3,4-disubstituted thiazole hybrids as dual COX-2/5-LOX inhibitors with in vivo proof - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The therapeutic value of thiazole and thiazolidine derivatives in Alzheimer's disease: a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Novel thiazole-thiadiazole as a potential anti-Alzheimer agent: synthesis and molecular interactions via an in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. consensus.app [consensus.app]

- 21. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Evaluation of anti-bacterial effects of some novel thiazole and imidazole derivatives against some pathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. pubs.acs.org [pubs.acs.org]

- 25. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]

- 26. wjpmr.com [wjpmr.com]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(trifluoromethyl)thiazole-5-carboxylate is a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group into the thiazole scaffold can profoundly influence the molecule's physicochemical and biological properties, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the known physicochemical properties, a detailed experimental protocol for its synthesis, and an exploration of its potential biological relevance.

Physicochemical Properties

The physicochemical properties of this compound (CAS Number: 131748-96-4) are crucial for its handling, formulation, and pharmacokinetic profiling. The available data is summarized in the tables below.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₆F₃NO₂S | [1][2] |

| Molecular Weight | 225.19 g/mol | [1][2] |

| Appearance | Liquid | [1] |

| Density | 1.344 g/mL at 25 °C | [1] |

| Boiling Point | 194.8 - 195 °C | |

| Melting Point | Not available | [3] |

| Refractive Index (n20/D) | 1.441 | [1] |

| Flash Point | 92.22 °C (198.0 °F) | [1] |

Predicted Physicochemical Properties

Due to the limited availability of experimental data for certain properties, computational predictions are often utilized.

| Property | Predicted Value | Source |

| pKa | Due to the absence of strongly acidic or basic functional groups, the pKa is not a primary descriptor. The thiazole nitrogen is weakly basic. | Computational Prediction |

| LogP | 3.3 | [4] |

Experimental Protocols

The synthesis of this compound is typically achieved through a Hantzsch thiazole synthesis, a classic and versatile method for the formation of the thiazole ring.

Synthesis of this compound

This protocol is based on the well-established Hantzsch synthesis of related trifluoromethyl-substituted thiazoles. The core of this reaction is the condensation of an α-halocarbonyl compound with a thioamide.

Reaction Scheme:

Figure 1: General reaction scheme for the Hantzsch synthesis of the target compound.

Materials:

-

Ethyl 2-chloro-4,4,4-trifluoroacetoacetate

-

Thioformamide

-

Acetonitrile (or a similar polar aprotic solvent)

-

Triethylamine (optional, as a base)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Standard laboratory glassware for reflux and extraction

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add thioformamide (1.0 equivalent) and acetonitrile.

-

Addition of Reactant: While stirring, add ethyl 2-chloro-4,4,4-trifluoroacetoacetate (1.0 equivalent) dropwise to the solution. An exotherm may be observed.

-

Reflux: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. If a precipitate (triethylamine hydrochloride, if used) is present, filter it off.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Potential Biological Activity and Drug Development Relevance

While specific biological studies on this compound are limited in the public domain, the thiazole scaffold and the trifluoromethyl group are individually and collectively associated with a wide range of biological activities.

Thiazole derivatives are known to exhibit a broad spectrum of pharmacological effects, including:

-

Anticancer Activity: Many thiazole-containing compounds have been investigated as potential anticancer agents. For instance, derivatives of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide have shown inhibitory activity against the A-549 lung cancer cell line.[5][6]

-

Antimicrobial and Antifungal Activity: The thiazole ring is a core component of several antimicrobial and antifungal drugs.

-

Kinase Inhibition: The thiazole scaffold is present in several kinase inhibitors used in cancer therapy. The nitrogen and sulfur atoms can act as hydrogen bond acceptors, facilitating binding to the ATP-binding pocket of kinases.

The trifluoromethyl group is a key "superfunctional group" in drug design due to its ability to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage.

-

Increase Lipophilicity: This can improve membrane permeability and cellular uptake.

-

Modulate Electronic Properties: The strong electron-withdrawing nature of the CF₃ group can alter the reactivity and binding interactions of the molecule.

A study on a novel fluorinated triazole derivative demonstrated that it could suppress macrophage activation by enhancing the expression of Twist1, which in turn blocks the NF-κB/TNF-α signaling pathway.[7] This highlights a potential mechanism by which fluorinated heterocyclic compounds can exert anti-inflammatory effects.

Logical Relationship of Thiazole Derivatives in Drug Discovery

Figure 2: Diverse biological activities associated with the thiazole core structure.

Conclusion

This compound is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. Its physicochemical properties, characterized by the presence of the trifluoromethyl group, make it an attractive scaffold for drug design. The Hantzsch thiazole synthesis provides a reliable method for its preparation. While direct biological data for this specific compound is sparse, the known activities of related thiazole derivatives suggest that it warrants further investigation, particularly in the areas of oncology and inflammatory diseases. Future research should focus on elucidating its specific biological targets and mechanisms of action to fully realize its therapeutic potential.

References

- 1. This compound 97 131748-96-4 [sigmaaldrich.com]

- 2. This compound [stenutz.eu]

- 3. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 131748-96-4 Name: substance-name-is-not-available [xixisys.com]

- 4. 2,4-Bis-trifluoromethyl-thiazole-5-carboxylic acid ethyl ester | C8H5F6NO2S | CID 18465488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. A novel fluorinated triazole derivative suppresses macrophage activation and alleviates experimental colitis via a Twist1-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Solid-State Architecture of Ethyl 2-(Trifluoromethyl)thiazole-5-carboxylate Analogs: A Technical Guide for Drug Discovery Professionals

An in-depth analysis of the crystal structures, experimental protocols, and biological significance of ethyl 2-(trifluoromethyl)thiazole-5-carboxylate analogs reveals key structural insights for the design of novel therapeutics. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the crystallographic features and synthetic methodologies of this important class of compounds, with a focus on their potential as anticancer agents through the inhibition of the c-Met signaling pathway.

The trifluoromethylthiazole moiety is a privileged scaffold in medicinal chemistry, known to impart favorable properties such as metabolic stability and enhanced biological activity.[1][2] Analogs of this compound are of particular interest due to their emerging roles as potent inhibitors of key signaling pathways implicated in cancer progression. This technical guide delves into the precise three-dimensional arrangements of these molecules in the solid state, providing a foundation for structure-activity relationship (SAR) studies and the rational design of next-generation drug candidates.

Comparative Crystallographic Data

A critical aspect of understanding the structure-function relationship of any therapeutic agent is the detailed analysis of its crystal structure. To date, a complete single-crystal X-ray diffraction study has been published for Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate , an analog of the core structure.[1] The crystallographic data for this compound provides a valuable reference point for the series.

| Parameter | Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate[1] |

| Chemical Formula | C₁₃H₁₀F₃NO₂S |

| Molecular Weight | 301.28 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 8.930(3) Å |

| b | 21.232(6) Å |

| c | 7.574(2) Å |

| α | 90° |

| β | 110.861(4)° |

| γ | 90° |

| Volume | 1342.0(7) ų |

| Z | 4 |

| Dihedral Angle (Thiazole-Phenyl) | 5.15(1)° |

Table 1: Crystallographic Data for Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate.

Key Structural Features and Insights

The crystal structure of Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate reveals a nearly coplanar arrangement between the thiazole and phenyl rings, with a dihedral angle of only 5.15(1)°.[1] This planarity can influence the molecule's ability to interact with flat hydrophobic regions of a biological target. The trifluoromethyl group and the ethyl carboxylate moiety are positioned out of this plane. The packing of the molecules in the crystal lattice is not governed by strong intermolecular hydrogen bonding.[1]

Experimental Protocols

A thorough understanding of the synthetic and analytical methodologies is paramount for the reproduction and further development of these compounds.

Synthesis of Ethyl 2-phenyl-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate

This analog was synthesized from 2-dibenzylamino-4,4,4-trifluoro-3-hydroxy-butyric acid ethyl ester. A solution of the starting material (0.2 mmol) in thionyl chloride (10 ml) was refluxed for 30 minutes. After the reaction was complete, the excess thionyl chloride was removed by evaporation. The resulting residue was diluted with anhydrous ethanol (4 ml) and then concentrated using a rotary evaporator. The crude product was recrystallized from 95% ethanol to yield colorless, needle-shaped crystals suitable for X-ray diffraction.[1]

General Synthesis of 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamide Derivatives

A broader class of analogs, the 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxamides, have been synthesized and evaluated for their anticancer properties. The synthesis of the key intermediate, ethyl 2-(2-chlorophenyl)-4-(trifluoromethyl)thiazole-5-carboxylate, involves the reaction of appropriate starting materials to form the thiazole ring, followed by functional group manipulations to introduce the carboxamide moiety.[2]

Single-Crystal X-ray Diffraction (SC-XRD)

The determination of the three-dimensional molecular structure is achieved through single-crystal X-ray diffraction. A suitable single crystal of the compound is mounted on a diffractometer. X-rays are then directed at the crystal, and the resulting diffraction pattern is collected. The data is processed to determine the unit cell dimensions, space group, and the electron density distribution, which allows for the precise determination of atomic positions, bond lengths, and bond angles.[1]

Biological Significance and Signaling Pathways

Several analogs of this compound have demonstrated significant biological activity, particularly as anticancer agents.[2] One of the key mechanisms of action for some of these derivatives is the inhibition of the c-Met receptor tyrosine kinase.[3][4][5]

The c-Met signaling pathway plays a crucial role in cell proliferation, migration, and survival.[6] Its aberrant activation is implicated in the development and progression of numerous cancers.[6] Small molecule inhibitors that target the ATP-binding pocket of the c-Met kinase domain can effectively block its downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[3]

Below is a diagram illustrating the general workflow for the synthesis and structural analysis of these thiazole analogs, as well as a simplified representation of the c-Met signaling pathway they inhibit.

Caption: General workflow for the synthesis and structural elucidation of thiazole analogs.

Caption: Inhibition of the c-Met signaling pathway by trifluoromethyl-thiazole analogs.

Conclusion and Future Directions